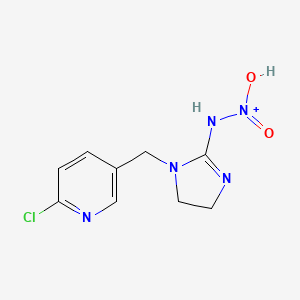

Imidacloprid, PESTANAL(R), analytical standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, scale insects, whiteflies, leafhoppers, some coleoptera, and some lepidoptera species . The PESTANAL® analytical standard of Imidacloprid is a high-purity compound used for analytical and research purposes .

Preparation Methods

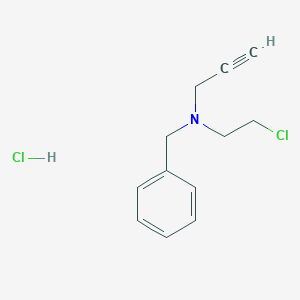

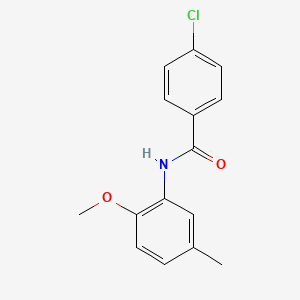

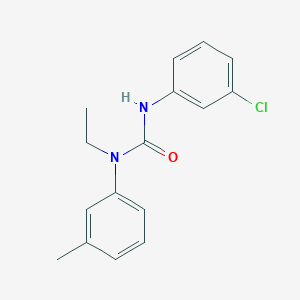

Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process involving the reaction of 2-chloropyridine with ethylamine to form 2-chloro-N-ethylpyridin-3-amine. This intermediate is then reacted with nitromethane to produce 1-(6-chloro-3-pyridylmethyl)-2-nitroguanidine .

Industrial Production Methods: Industrial production of Imidacloprid involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, amination, and nitration under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Imidacloprid undergoes various chemical reactions, including:

Oxidation: Imidacloprid can be oxidized to form imidacloprid-urea.

Reduction: Reduction of Imidacloprid can lead to the formation of imidacloprid-guanidine.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Imidacloprid-urea.

Reduction: Imidacloprid-guanidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imidacloprid is extensively used in scientific research across various fields:

Biology: Studying its effects on insect physiology and behavior.

Medicine: Investigating its potential impacts on non-target organisms, including humans.

Industry: Used in the development of new insecticides and pest control strategies.

Mechanism of Action

Imidacloprid acts by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation and subsequent paralysis of the insect, ultimately causing its death. The compound specifically targets the nAChRs in insects, making it highly effective as an insecticide while having lower toxicity to mammals .

Comparison with Similar Compounds

- Acetamiprid

- Thiamethoxam

- Clothianidin

- Dinotefuran

- Fipronil

Comparison: Imidacloprid is unique among neonicotinoids due to its high efficacy and systemic action. Compared to Acetamiprid and Thiamethoxam, Imidacloprid has a broader spectrum of activity and longer residual effects. Clothianidin and Dinotefuran share similar modes of action but differ in their environmental persistence and toxicity profiles. Fipronil, although not a neonicotinoid, is often compared due to its use in similar applications but has a different mode of action targeting gamma-aminobutyric acid (GABA) receptors .

Properties

Molecular Formula |

C9H11ClN5O2+ |

|---|---|

Molecular Weight |

256.67 g/mol |

IUPAC Name |

[[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]amino]-hydroxy-oxoazanium |

InChI |

InChI=1S/C9H11ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)(H,16,17)/q+1 |

InChI Key |

NGMSPOSMFBBZMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)O)CC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)

![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)

![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)

![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)